

Developing a UPLC-MS/MS method to identify Spinosine metabolites

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Compound of Interest

Compound Name: Spinosine

Cat. No.: B1194846

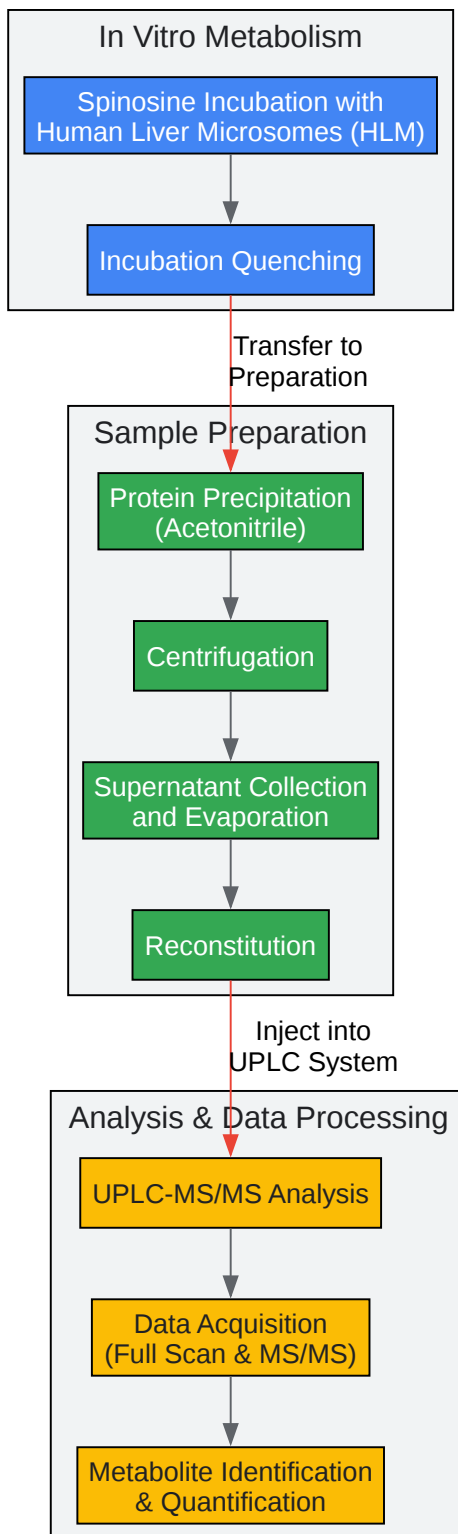
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An advanced UPLC-MS/MS method has been developed for the comprehensive identification and quantification of **spinosine** and its metabolites. This application note provides detailed protocols for researchers, scientists, and professionals in drug development, covering in vitro metabolism, sample preparation, and the specific parameters for UPLC-MS/MS analysis. The main metabolic reactions of **spinosine** include decarbonylation, demethylation, hydroxylation, and hydrolysis-desugar.[1]

Experimental Workflow

The overall process for identifying **spinosine** metabolites involves several key stages, from initial in vitro experiments to final data analysis. The workflow begins with incubating **spinosine** with human liver microsomes to generate metabolites, followed by sample preparation to remove interfering substances. The prepared samples are then analyzed by UPLC-MS/MS for the separation and detection of the parent drug and its metabolites. The final step involves processing the acquired data to identify and quantify the metabolic products.

Experimental Workflow for Spinosine Metabolite Identification



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A flowchart of the experimental process.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes the procedure for incubating **spinosine** with human liver microsomes to study its metabolic fate in vitro. Cytochrome P450 enzymes present in the microsomes are the primary drivers of these metabolic reactions.^[1]

- Reagents and Materials:
 - **Spinosine** stock solution (10 mM in DMSO)
 - Human Liver Microsomes (20 mg/mL)
 - NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A and B)
 - Phosphate buffer (0.1 M, pH 7.4)
 - Acetonitrile (ACN), HPLC grade
 - Incubator/water bath at 37°C
- Protocol:
 - Prepare a 1 mM **spinosine** working solution by diluting the stock solution with phosphate buffer.
 - In a microcentrifuge tube, pre-warm a mixture of 5 µL of HLM, 10 µL of NADPH regenerating system solution A, and 925 µL of phosphate buffer at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding 10 µL of the 1 mM **spinosine** working solution (final concentration 10 µM) and 50 µL of NADPH regenerating system solution B.
 - Incubate the reaction mixture at 37°C for 60 minutes.
 - Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

- Vortex the tube for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

Plasma Sample Preparation Protocol

This protocol outlines the protein precipitation method for extracting **spinosine** and its metabolites from a plasma matrix.[\[2\]](#)

- Reagents and Materials:
 - Rat or human plasma samples
 - Acetonitrile (ACN) containing an internal standard (IS), e.g., Theobromine (100 ng/mL).
 - Centrifuge
- Protocol:
 - To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).
 - Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
 - Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
 - Carefully collect the supernatant and transfer it to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
 - Vortex for 30 seconds and transfer to an autosampler vial for injection.

UPLC-MS/MS Analysis Protocol

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of **spinosine** and its metabolites.

- UPLC System Conditions:

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid in water.[\[3\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient Elution:

| Time (min) | %A | %B |
|------------|----|----|
| 0.0 | 80 | 20 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 80 | 20 |

| 5.0 | 80 | 20 |

- MS/MS System Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV

- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon

Data Presentation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: MRM Transitions and Parameters for **Spinosine** and Potential Metabolites

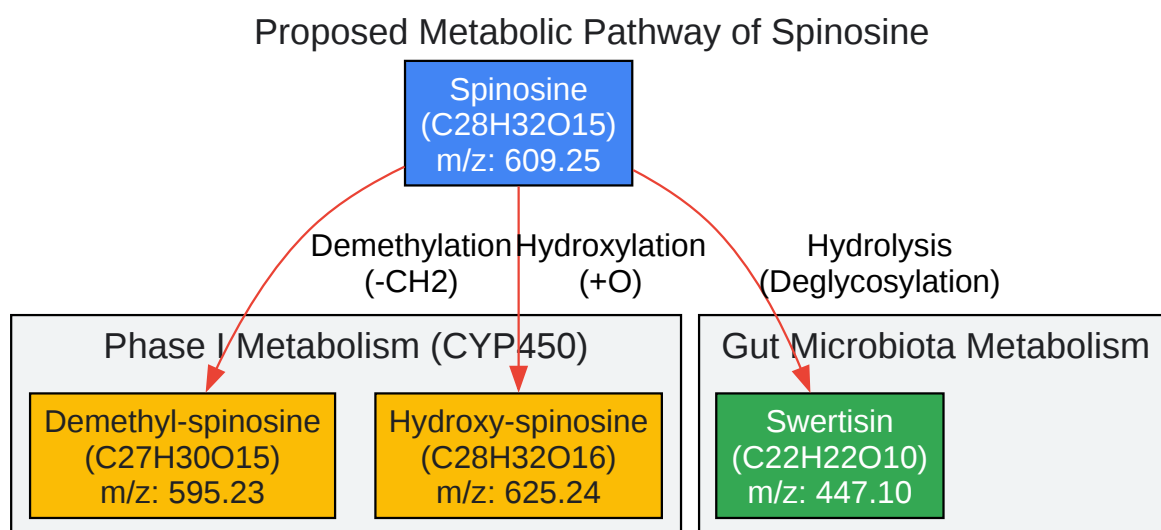
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|------------------------|---------------------|-------------------|----------------|------------------|-----------------------|
| Spinosine | 609.25 | 327.10 | 0.050 | 40 | 25 |
| Demethyl-spinosine | 595.23 | 313.10 | 0.050 | 40 | 25 |
| Hydroxy-spinosine | 625.24 | 327.10 | 0.050 | 42 | 28 |
| Swertisin (Metabolite) | 447.10 | 327.05 | 0.050 | 35 | 22 |
| Internal Standard (IS) | 181.07 | 124.00 | 0.050 | 25 | 15 |

Table 2: Hypothetical Quantitative Results of **Spinosine** Metabolites in Plasma

| Analyte | Retention Time (min) | Concentration (ng/mL) | %RSD (n=3) | Accuracy (%) |
|--------------------|----------------------|-----------------------|------------|--------------|
| Spinosine | 2.85 | 152.6 | 4.2 | 98.5 |
| Demethyl-spinosine | 2.70 | 25.8 | 6.1 | 102.1 |
| Hydroxy-spinosine | 2.55 | 12.1 | 7.5 | 95.3 |
| Swertisin | 2.98 | 45.3 | 5.5 | 101.4 |

Spinosine Metabolic Pathway

The biotransformation of **spinosine** primarily involves Phase I metabolic reactions. The main transformations observed are demethylation, hydroxylation, and the hydrolysis of sugar moieties.[1] Cytochrome P450 enzymes are the principal catalysts for these oxidative reactions. Another identified metabolic pathway for **spinosine** is its degradation by intestinal bacteria into its metabolite, swertisin.[1]



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